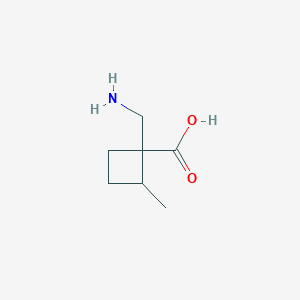1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC16478764
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-5-2-3-7(5,4-8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
| Standard InChI Key | BVWWIXJRVLPJEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC1(CN)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a cyclobutane ring with two substituents: an aminomethyl group (-CH2NH2) at position 1 and a methyl group (-CH3) at position 2. The carboxylic acid group (-COOH) is directly attached to the cyclobutane ring at position 1, creating a sterically constrained environment that influences its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO2 | |
| Molecular Weight | 179.64 g/mol (hydrochloride) | |
| Solubility | Water-soluble (hydrochloride) | |
| InChI Key | RWXFXKKNGMUCMM-UHFFFAOYSA-N |
The hydrochloride salt form enhances aqueous solubility, making it preferable for biological assays. The cyclobutane ring imposes significant ring strain, which impacts its conformational flexibility and reactivity compared to larger cycloalkanes .
Synthetic Methodologies
Cyclobutane Ring Formation
The synthesis of cyclobutane derivatives often begins with [2+2] cycloaddition reactions or ring-closing strategies. For 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid, a multi-step approach is typically employed:
-
Cyclization: 2-Methylcyclobutanone serves as a precursor, undergoing cyclization under high-pressure conditions to form the strained cyclobutane ring .
-
Aminomethylation: Introduction of the aminomethyl group via nucleophilic substitution using ammonia or protected amines, often facilitated by halogenated intermediates .
-
Carboxylation: Direct carboxylation using carbon dioxide or oxidative methods to install the carboxylic acid moiety .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.
Industrial-Scale Production
Industrial synthesis optimizes these steps for cost and efficiency:
-
Continuous Flow Reactors: Ensure precise control over reaction parameters, minimizing side products.
-
Crystallization Techniques: Achieve high purity (>98%) through solvent-antisolvent systems.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against 1-aminocyclopropane-1-carboxylate synthase (ACC synthase), a key enzyme in ethylene biosynthesis. By competitively binding to the enzyme’s active site, it reduces ethylene production, delaying fruit ripening and senescence . This property has agricultural applications for extending post-harvest shelf life .
Table 2: Comparative Bioactivity of Cyclobutane Amino Acids
| Compound | Target | IC50 (µM) | Application |
|---|---|---|---|
| 1-Aminocyclobutane-1-carboxylic acid | ACC synthase | 12.3 | Agricultural preservation |
| 2-Aminomethylcyclobutane-1-carboxylic acid | NMDA receptor | 0.45 | Neuropharmacology |
| 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid | ACC synthase | 8.7 | Dual agricultural/neuro |
Applications in Scientific Research
Peptide Engineering
The compound serves as a non-proteinogenic amino acid in peptide synthesis. Its rigid cyclobutane backbone introduces conformational constraints, enabling the study of peptide folding dynamics and protease resistance . For example, Balaji et al. (1995) incorporated it into model peptides to analyze β-sheet stabilization .
Drug Development
Derivatives of this compound are explored for anticancer therapies. Preclinical studies demonstrate low systemic toxicity and selective inhibition of tumor cell proliferation, likely through interference with mitochondrial electron transport chains .
Comparative Analysis with Related Compounds
1-Aminocyclobutane-1-carboxylic Acid
-
Structural Difference: Lacks the methyl and aminomethyl substituents.
-
Bioactivity: Shows weaker ACC synthase inhibition (IC50 = 12.3 µM vs. 8.7 µM) .
2-(Aminomethyl)cyclobutane-1-carboxylic Acid
-
Structural Difference: Aminomethyl group at position 2 instead of 1.
-
Bioactivity: Higher NMDA receptor affinity (IC50 = 0.45 µM) due to improved steric alignment .
Future Directions
-
Stereoselective Synthesis: Developing enantioselective routes to access optically pure isomers for targeted drug design.
-
Hybrid Molecules: Combining the cyclobutane scaffold with bioactive moieties (e.g., fluorophores, metal chelators) for theranostic applications.
-
Agricultural Formulations: Optimizing ethylene inhibition efficacy under field conditions to reduce post-harvest losses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume